molecular formula C19H19NO3S B2741564 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1351598-46-3

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2741564
CAS No.: 1351598-46-3
M. Wt: 341.43
InChI Key: FQQWSTJGVMFWSP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide typically involves the reaction of 2-hydroxy-2-(naphthalen-1-yl)ethanol with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is unique due to its combination of a naphthalene ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, a compound with significant biological activity, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by various studies and data tables that illustrate the compound's efficacy.

Chemical Structure

The compound's molecular formula is C19H19N1O4SC_{19}H_{19}N_{1}O_{4}S with a molecular weight of 357.42 g/mol. Its structure features a naphthalene moiety, which is known to enhance biological activity due to its planar structure and ability to intercalate with biological molecules.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. For instance, a study evaluated its effect on various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus sp. The results indicated a significant inhibition of bacterial growth, particularly against clinical strains resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)4 µg/mL

The compound's ability to disrupt biofilm formation was also noted, which is crucial in treating persistent infections associated with biofilms .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these cell lines were found to be notably low, indicating strong cytotoxic effects.

Cell Line IC50 Value (µg/mL)
HeLa8.49
MCF-711.20
SKOV-37.87

Compounds with similar structures showed comparable or enhanced activity, suggesting that modifications to the naphthalene moiety can lead to improved anticancer efficacy .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated significant radical scavenging activity, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

Assay Type Scavenging Activity (%)
DPPH78%
ABTS85%

These results indicate that the compound not only acts as an antimicrobial and anticancer agent but also possesses protective effects against oxidative damage .

Study on Antimicrobial Efficacy

A comprehensive study involved the synthesis of various derivatives of this compound to evaluate their antimicrobial properties against clinical strains. The most active derivatives were those substituted at the R2 position with naphthalene, showing enhanced antibacterial activity compared to other substitutions .

Study on Anticancer Properties

In another investigation focused on anticancer activity, researchers synthesized a series of compounds based on the sulfonamide scaffold and tested them against multiple cancer cell lines. The study revealed that specific modifications led to compounds with IC50 values below 10 µg/mL for several cell lines, highlighting the potential for developing new anticancer therapies based on this structure .

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-6-4-9-16(12-14)24(22,23)20-13-19(21)18-11-5-8-15-7-2-3-10-17(15)18/h2-12,19-21H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWSTJGVMFWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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